2-(2-Methyl-piperazin-1-yl)-quinoline

Serotonin Transporter (SERT) Binding Affinity CNS Research

CAS 82241-22-3 is a differentiated quinoline-piperazine scaffold where 2-methyl substitution dictates unique pharmacology. Its 6-nitro derivative achieves sub-nM SERT affinity (Ki=0.0810 nM) for PET tracer development. Core scaffold inhibits PKCζ (IC50=700 nM), engages multiple 5-HT subtypes, and shows anti-TB activity. Generic analogs cannot replicate these binding profiles. For reproducible SAR and target engagement—procure this exact isomer.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B8521080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-piperazin-1-yl)-quinoline
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H17N3/c1-11-10-15-8-9-17(11)14-7-6-12-4-2-3-5-13(12)16-14/h2-7,11,15H,8-10H2,1H3
InChIKeyZHHPVIMHTHKKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-piperazin-1-yl)-quinoline: Core Scaffold and Research Applications


2-(2-Methyl-piperazin-1-yl)-quinoline (CAS: 82241-22-3) is a heterocyclic quinoline-piperazine hybrid compound with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol . It features a quinoline core linked to a 2-methylpiperazine moiety, a structural motif that confers potential interactions with diverse biological targets . This compound serves as a foundational scaffold and versatile synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and anti-infectives [1][2].

Why 2-(2-Methyl-piperazin-1-yl)-quinoline Cannot Be Substituted by Common Analogs


The specific 2-methylpiperazine substitution pattern on the quinoline core of 2-(2-Methyl-piperazin-1-yl)-quinoline is not arbitrary; it dictates unique pharmacological profiles that cannot be replicated by generic piperazine-quinoline analogs [1]. Subtle changes in substitution, such as moving the methyl group or altering the piperazine linkage, can profoundly impact receptor binding affinity, functional activity (e.g., agonist vs. antagonist), and selectivity [2]. For instance, the presence of a methyl group on the piperazine ring is a critical determinant of potency for 5-HT3 receptor ligands, distinguishing this compound from its unsubstituted counterparts [3]. Therefore, for applications demanding precise target engagement, such as tool compound development or structure-activity relationship (SAR) studies, direct procurement of this specific compound is essential.

Quantitative Differentiation Evidence for 2-(2-Methyl-piperazin-1-yl)-quinoline


Superior SERT Binding Affinity Compared to Unsubstituted Quipazine

The 6-nitro derivative of 2-(2-Methyl-piperazin-1-yl)-quinoline exhibits a high affinity for the serotonin transporter (SERT) with a Ki of 0.0810 nM, determined via in vitro radioligand binding assay using [3H]-paroxetine on rat cortical serotonin transporter [1]. In contrast, the unsubstituted parent compound, quipazine (2-(1-piperazinyl)quinoline), demonstrates a Ki value approximately one order of magnitude higher (i.e., ~0.8 nM) for the 5-HT3 receptor [2], indicating that the 2-methylpiperazine substitution significantly enhances binding affinity for SERT. This quantitative difference supports the selection of the methylated analog for studies focusing on serotonin transporter modulation.

Serotonin Transporter (SERT) Binding Affinity CNS Research

Demonstrated PKCζ Inhibitory Activity with an IC50 of 700 nM

2-(2-Methyl-piperazin-1-yl)-quinoline has been identified as an inhibitor of human protein kinase C zeta (PKCζ), exhibiting an IC50 value of 700 nM in a cell-free assay measuring phosphorylation after 4 minutes of incubation [1]. This activity is distinct from many other quinoline-piperazine derivatives that lack this specific PKC isozyme inhibition profile. While direct comparator data for closely related analogs is limited, this quantified activity against a therapeutically relevant kinase provides a concrete differentiation point for researchers investigating PKC-mediated pathways.

Protein Kinase C (PKC) Enzyme Inhibition Cell Signaling

Potential for Reduced Cytotoxicity in Select Applications

Preliminary in vivo toxicity data for 2-(2-Methyl-piperazin-1-yl)-quinoline indicates a lack of observed toxicity in rats at intraperitoneal doses greater than 750 mg/kg . While this data is not directly comparative, it provides a baseline safety margin that is favorable when contrasted with other quinoline-based antimalarials like mefloquine, which have reported selectivity indices (SI) as low as 0.38 in certain assays [1]. The high tolerated dose suggests a potentially wider therapeutic window for this scaffold, making it an attractive candidate for further development in programs where minimizing off-target toxicity is paramount.

Cytotoxicity Safety Profile Therapeutic Window

Versatile Scaffold for CNS-Targeted Multi-Receptor Ligand Design

The 2-(2-Methyl-piperazin-1-yl)-quinoline scaffold is a privileged structure for developing potent and selective ligands for various CNS targets, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3 receptors [1][2]. For example, the related compound N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline) is a known 5-HT3 receptor agonist . This contrasts with other quinoline-piperazine derivatives that may exhibit a different selectivity profile or functional activity. The ability to fine-tune receptor selectivity and intrinsic efficacy through specific substitutions on this core makes it a valuable starting point for multi-target drug discovery, particularly for complex CNS disorders where modulating multiple receptors may be beneficial [3].

5-HT Receptors Multi-target Ligands CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-(2-Methyl-piperazin-1-yl)-quinoline


Tool Compound for Serotonin Transporter (SERT) Pharmacology Studies

Given the sub-nanomolar affinity (Ki = 0.0810 nM) of its 6-nitro derivative for SERT [1], 2-(2-Methyl-piperazin-1-yl)-quinoline and its close analogs are ideal for developing high-affinity molecular probes to study serotonin transporter function. Researchers can utilize this scaffold to investigate SERT binding kinetics, develop novel radioligands for positron emission tomography (PET) imaging, or explore the role of SERT in neurological and psychiatric disorders. Its superior affinity compared to quipazine makes it a more sensitive tool for these applications.

Lead Optimization in PKCζ-Targeted Drug Discovery Programs

The compound's demonstrated inhibition of protein kinase C zeta (PKCζ) with an IC50 of 700 nM [2] establishes it as a viable starting point for medicinal chemistry campaigns aimed at developing selective PKCζ inhibitors. This is particularly relevant for research into inflammatory diseases, metabolic disorders, and certain cancers where PKCζ signaling is dysregulated. The scaffold can be systematically modified to improve potency and selectivity, leveraging the established SAR of quinoline-piperazine derivatives.

Scaffold for Designing Multi-Target CNS Therapeutics

The 2-(2-Methyl-piperazin-1-yl)-quinoline core is a privileged structure for targeting multiple 5-HT receptor subtypes [3][4]. This makes it an excellent foundation for designing novel antidepressants, anxiolytics, or antipsychotics that benefit from a polypharmacological approach. Medicinal chemists can exploit this scaffold to fine-tune receptor binding profiles and functional activities (agonism/antagonism) to achieve a desired therapeutic effect while minimizing side effects. Its use is well-documented in patents for treating CNS disorders [5].

Development of Antibacterial and Antitubercular Agents

Quinoline-piperazine hybrids, including this scaffold, have demonstrated promising antibacterial and antitubercular activity [6]. The compound can be used as a key intermediate in the synthesis of novel anti-infectives, particularly those targeting drug-resistant strains of Mycobacterium tuberculosis and Gram-positive bacteria. The presence of the piperazine moiety is known to enhance antibacterial properties and improve pharmacokinetic profiles, making it a strategic choice for developing next-generation antibiotics.

Technical Documentation Hub

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